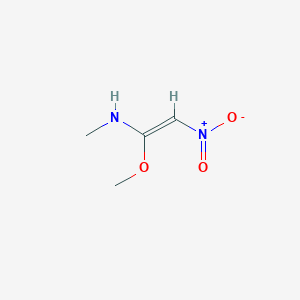

1-Methoxy-1-methylamino-2-nitroethylene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-1-methoxy-N-methyl-2-nitroethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISROKTUWQRVBQO-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C/[N+](=O)[O-])/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxy 1 Methylamino 2 Nitroethylene

Established Synthetic Pathways

The most common and established routes for synthesizing 1-methoxy-1-methylamino-2-nitroethylene involve the substitution of a leaving group, such as a methylthio group, with a methoxy (B1213986) group, or through direct amination reactions.

A prominent synthetic route involves the conversion of 1-methylamino-1-methylthio-2-nitroethylene. This pathway is valued for its directness and amenability to industrial-scale production. google.com The core of this transformation is a methanolysis reaction, where the methylthio (-SCH₃) group is replaced by a methoxy (-OCH₃) group.

The conversion of 1-methylamino-1-methylthio-2-nitroethylene to the desired product is effectively facilitated by a catalyst in an anhydrous methanol (B129727) solution. google.com The general procedure involves dissolving a suitable catalyst in absolute methanol, followed by the addition of the 1-methylamino-1-methylthio-2-nitroethylene substrate. The mixture is then heated to reflux. google.com A range of basic catalysts has been proven effective for this reaction, including alkali metal alkoxides and hydroxides.

Commonly employed catalysts include:

Sodium methoxide (B1231860) (CH₃ONa)

Sodium ethoxide (C₂H₅ONa)

Sodium hydroxide (B78521) (NaOH)

Potassium hydroxide (KOH)

Potassium tert-butoxide (t-BuOK) google.com

The reaction proceeds by the nucleophilic attack of the methoxide ion, generated from methanol and the base catalyst, on the carbon atom bearing the methylthio group.

Optimization of this synthetic route has focused on the choice of catalyst and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. google.com Research has shown that by carefully selecting the catalyst and controlling parameters such as reaction time and temperature, yields can be significantly improved from approximately 35% to a more favorable range of 50-65%. google.com

The process typically involves heating the reaction mixture to reflux for 2 to 3 hours. google.com After the reaction is complete, the methanol is evaporated under reduced pressure to yield a yellow solid. This crude product is then purified by recrystallization from ethanol (B145695) to obtain the final light yellow solid product, this compound. google.com This optimized method avoids the use of toxic solvents like dichloromethane (B109758) and simplifies the workflow by eliminating extraction and drying steps, making it safer and more cost-effective for potential industrial application. google.com

| Catalyst (0.15 mol) | Substrate (1 mol) | Solvent | Reaction Time | Temperature | Reported Yield |

|---|---|---|---|---|---|

| Sodium Ethoxide | 1-Methylamino-1-methylthio-2-nitroethylene | Anhydrous Methanol (600ml) | 2-3h | Reflux | Not specified in excerpt, but part of high-yield process |

| Sodium Hydroxide | 1-Methylamino-1-methylthio-2-nitroethylene | Anhydrous Methanol (800ml) | 2h | Reflux | Not specified in excerpt, but part of high-yield process |

| Triethylamine (B128534) | 1-Methylamino-1-methylthio-2-nitroethylene | Anhydrous Methanol (800ml) | 2-3h | Reflux | 50% |

Amination reactions provide an alternative pathway for the synthesis of nitroethylene (B32686) derivatives. These reactions typically involve the treatment of a suitable precursor with methylamine (B109427). prepchem.comgoogle.com The precursor is often a nitroketene dithioacetal, such as 1,1-bis(methylthio)-2-nitroethylene (B140038), or a related compound where a leaving group can be displaced by methylamine. nih.gov

The choice of solvent is critical in amination reactions to ensure solubility of the reactants and to facilitate the reaction. Various solvent systems, including alcohols and water, have been utilized. google.com For instance, the reaction of a 1-methylthio-2-nitroethylene derivative with a 33% solution of methylamine in ethanol proceeds rapidly, with the product crystallizing out of the solution within minutes. prepchem.com

In other reported procedures, an excess of methylamine, either as a gas or in solution, is used to react with a nitroethylene precursor. google.com The reaction can be carried out in solvents like methanol, ethanol, tetrahydrofuran, or water. google.com Temperatures can range from 0°C to the boiling point of the chosen solvent, with room temperature (20-30°C) often being preferred. google.com The use of excess methylamine helps to drive the reaction to completion. google.com

| Reactant | Amine Source | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 1-Methylthio-1-[2-((3-methoxy-2-pyridyl)methylthio)ethylamino]-2-nitroethylene | Methylamine (33% solution) | Ethanol | Not specified | prepchem.com |

| Generic Nitroethylene Derivative (Formula V) | Methylamine (gas or solution) | Ether, Alcohol (Methanol, Ethanol), or Water | 0°C to boiling point | google.com |

| Generic Nitroethylene Derivative (Formula V) | Methylamine (40% solution) | Water | Room Temperature | google.com |

Synthesis via Amination Reactions

Novel Approaches and Methodological Advancements

While the established pathways provide reliable methods for synthesizing this compound, the field of organic synthesis is continually evolving. Modern approaches increasingly focus on the use of high-throughput experimentation and machine learning algorithms to rapidly optimize reaction conditions. beilstein-journals.orgsemanticscholar.org These technologies allow for the simultaneous optimization of multiple variables, including continuous variables like temperature and discrete variables like catalyst or solvent choice. beilstein-journals.orgsemanticscholar.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and safer processes. A key aspect of this is waste prevention, designing synthetic routes that minimize or eliminate byproducts. nih.gov The twelve principles of green chemistry, established by Paul T. Anastas and John C. Warner, serve as a framework for this approach, encouraging the use of less hazardous materials and the design of energy-efficient processes. nih.gov

A notable synthetic method for this compound aligns with several green chemistry principles. google.com This process avoids the use of highly toxic solvents such as methylene (B1212753) dichloride, opting instead for methanol, which acts as both a solvent and a reagent. google.com This choice adheres to the principle of using safer solvents and auxiliaries. acs.org Furthermore, the process is streamlined to require fewer unit operations, eliminating the need for extraction and drying steps, which in turn shortens the production cycle and reduces waste generation. google.com Another significant advantage in related syntheses of nitroethylene derivatives is the avoidance of liberating methanethiol, a highly toxic and malodorous substance, which represents a major improvement in process safety. google.com By designing a process that is safer for personnel and better for the environment, the production cost is also significantly reduced, making it suitable for industrial application. google.com

Exploration of Alternative Precursors and Catalytic Systems

The primary precursor utilized in a prominent synthetic route for this compound is 1-methylamino-1-methylthio-2-nitroethylene. google.com The synthesis of this thio-precursor can be initiated from basic raw materials including nitromethane, carbon disulfide, and potassium hydroxide. google.com This multi-step process first yields an intermediate, 1-potassium thio-1-methylamino-2-nitroethylene, which then undergoes methylation to produce the direct precursor for the final product. google.com

The conversion of 1-methylamino-1-methylthio-2-nitroethylene to this compound is achieved in methanol under the influence of a catalyst. google.com A variety of catalytic systems have been explored to facilitate this transformation efficiently. These catalysts are typically basic compounds that promote the substitution of the methylthio group with a methoxy group from the methanol solvent. google.com The selection of the catalyst is crucial for optimizing reaction yield and purity.

| Catalyst Type | Specific Examples |

|---|---|

| Alkoxides | Sodium methylate, Sodium ethylate, Potassium tert-butoxide |

| Hydroxides | Sodium hydroxide, Potassium hydroxide |

| Alkali Metals | Sodium metal, Potassium metal |

| Amines | Triethylamine |

Table 1: Catalytic systems used in the synthesis of this compound. google.com

Reaction Engineering Considerations for Scalability

For any chemical synthesis to be commercially viable, its scalability must be considered. The synthesis of this compound from its methylthio precursor has been specifically designed with industrial-scale production in mind. google.com The process boasts a high yield and purity, which are critical factors for large-scale manufacturing. google.com Reports indicate that this method can improve the reaction yield significantly, from approximately 35% to a range of 40% to 65%. google.com

| Parameter | Value/Ratio | Significance |

|---|---|---|

| Precursor | 1-methylamino-1-methylthio-2-nitroethylene | Starting material for the final conversion step. google.com |

| Solvent/Reagent | Anhydrous Methanol | Acts as both the solvent and the source of the methoxy group. google.com |

| Molar Ratio (Precursor:Methanol:Catalyst) | 1 : (15-25) : (0.05-0.2) | General optimized range for the reaction. google.com |

| Preferred Molar Ratio | 1 : 20 : 0.15 | The ideal stoichiometric relationship for maximizing efficiency. google.com |

| Example Yield | 50% | Achieved yield using triethylamine as the catalyst in a specific lab-scale example. google.com |

Table 2: Reaction engineering parameters for the scalable synthesis of this compound. google.com

Chemical Reactivity and Mechanistic Studies of 1 Methoxy 1 Methylamino 2 Nitroethylene

Electrophilic and Nucleophilic Character

The unique reactivity of 1-methoxy-1-methylamino-2-nitroethylene stems from its "push-pull" electronic structure. This system involves electron-donating groups (EDG) and an electron-withdrawing group (EWG) attached to the same ethylene (B1197577) backbone, creating a highly polarized molecule with distinct reactive sites.

The Role of the Nitro Group as an Electron-Withdrawing Activating Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.netlibretexts.org Its presence is critical in activating the nitroethylene (B32686) moiety for nucleophilic attack.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the rest of the molecule through the sigma (σ) bond framework. libretexts.org

Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the double bond onto its oxygen atoms. libretexts.orgwikipedia.org This resonance stabilization creates a significant partial positive charge (δ+) on the β-carbon (the carbon atom adjacent to the nitro group), making it highly electrophilic and susceptible to attack by nucleophiles. researchgate.netarkat-usa.org

This strong electron-withdrawing capability defines the primary mode of reactivity for nitroalkenes, which is conjugate or Michael addition at the β-position. arkat-usa.org

The Influence of Methoxy (B1213986) and Methylamino Substituents on Electronic Density

Positioned on the α-carbon, the methoxy (-OCH₃) and methylamino (-NHCH₃) groups act as electron-donating groups (EDGs). Their influence is primarily exerted through a resonance effect (+M).

Resonance Effect (+M): The lone pairs of electrons on the oxygen and nitrogen atoms can be donated into the π-system of the double bond. libretexts.orgscribd.com This donation of electron density increases the nucleophilicity of the α-carbon.

Inductive Effect (-I): Due to the higher electronegativity of oxygen and nitrogen compared to carbon, these groups also exert a weaker electron-withdrawing inductive effect. libretexts.orgwikipedia.org However, for amino and alkoxy groups, the electron-donating resonance effect is dominant. wikipedia.org

The combination of two EDGs at the C1 position and a strong EWG at the C2 position creates a highly polarized "push-pull" system. arkat-usa.orgresearchgate.net The methoxy and methylamino groups "push" electron density into the double bond, while the nitro group "pulls" it out. This polarization enhances both the electrophilicity of the β-carbon and the nucleophilicity of the α-carbon, making the molecule a versatile building block in organic synthesis. arkat-usa.org

Addition Reactions

The polarized nature of this compound makes it an excellent substrate for addition reactions, particularly Michael additions.

Michael Addition Reactions

The Michael addition, a type of conjugate addition, is a cornerstone reaction for this class of compounds. wikipedia.org It involves the addition of a nucleophile to the electrophilic β-carbon of the activated alkene. masterorganicchemistry.com

The mechanism for the Michael addition to this compound proceeds via a well-established pathway: wikipedia.org

Nucleophilic Attack: A nucleophile attacks the electron-deficient β-carbon of the nitroalkene. This breaks the C=C π-bond, and the electrons are pushed onto the nitro group, forming a resonance-stabilized intermediate known as a nitronate anion.

Protonation: The nitronate intermediate is then protonated, typically by the solvent or a mild acid added during workup, to yield the final, neutral addition product. youtube.com

The strong electron-withdrawing nature of the nitro group makes the formation of the nitronate intermediate particularly favorable, driving the reaction forward. arkat-usa.orgwikipedia.org

Carbon-based nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds, are common Michael donors in reactions with nitroalkenes. wikipedia.orgmasterorganicchemistry.com

Enolates are generated by deprotonating the α-carbon of a carbonyl compound with a base. masterorganicchemistry.com The resulting enolate is a potent nucleophile that readily attacks the electrophilic β-carbon of this compound. The reaction creates a new carbon-carbon bond, a fundamental transformation in organic synthesis. masterorganicchemistry.com

Table 1: Reactants and Products in the Michael Addition of an Enolate

| Reactant 1 (Michael Acceptor) | Reactant 2 (Michael Donor Precursor) | Base | Resulting Nucleophile (Enolate) | Final Product Type |

| This compound | Acetone | Sodium Ethoxide | Acetone Enolate | γ-Nitro Ketone |

| This compound | Diethyl Malonate | Sodium Hydride | Malonate Enolate | Diethyl 2-(2-methoxy-2-(methylamino)-1-nitroethyl)malonate |

| This compound | Cyclohexanone | LDA | Cyclohexanone Enolate | 2-(2-methoxy-2-(methylamino)-1-nitroethyl)cyclohexan-1-one |

This table is illustrative of typical Michael addition reactions involving enolates and the specified nitroalkene.

Reactivity with Heteroatom Nucleophiles (e.g., Amines, Alkoxides, Azides)

Nitroenamines, such as this compound, are known to be susceptible to attack by nucleophiles due to the electron-deficient nature of the carbon-carbon double bond, which is influenced by the powerful electron-withdrawing nitro group. The presence of the methoxy and methylamino groups at the C1 position further modulates this reactivity.

The general reactivity pattern involves the addition of the heteroatom nucleophile to the C2 position of the nitroethylene backbone, followed by the potential elimination of a leaving group. For instance, in reactions with primary or secondary amines , a transamination or substitution reaction can occur. The attacking amine adds to the double bond, forming a tetrahedral intermediate. Subsequent elimination of the methylamino or methoxy group would lead to a new nitroenamine derivative. The specific outcome often depends on the relative nucleophilicity and leaving group ability of the involved amine groups, as well as the reaction conditions.

Similarly, alkoxides (RO⁻) can add to the electron-deficient double bond. This addition would result in an intermediate that could potentially eliminate either the methoxy or methylamino group. The choice of the leaving group is influenced by factors such as the stability of the departing anion and steric considerations.

Reactions with the azide (B81097) ion (N₃⁻) are also of significant interest. The addition of azide to the nitroalkene system can lead to the formation of vinyl azides or, through subsequent rearrangement or cyclization, to nitrogen-containing heterocycles like triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click reaction," and while this compound is not an alkyne, the reactivity of azides with electron-poor double bonds is a related area of study. scispace.com

Stereoselective Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. In the context of this compound, the electron-withdrawing nitro group makes the β-carbon (C2) highly electrophilic and an excellent Michael acceptor. The stereoselectivity of these additions is a critical aspect, as controlling the formation of new stereocenters is paramount in modern organic synthesis.

Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in Michael additions to nitroalkenes. nih.gov Chiral amines, such as derivatives of pyrrolidine (B122466), can react with carbonyl compounds (like aldehydes or ketones) to form a nucleophilic enamine intermediate. This enamine can then add to the nitroalkene in a stereocontrolled fashion. The stereochemical outcome is dictated by the structure of the chiral catalyst, which creates a specific steric environment around the transition state, favoring the formation of one enantiomer or diastereomer over the other.

While research specifically detailing the stereoselective Michael additions to this compound is not extensively documented in initial findings, the principles derived from studies on simpler nitroalkenes are highly relevant. nih.gov The presence of the C1 substituents (methoxy and methylamino) would be expected to influence the steric and electronic properties of the Michael acceptor, potentially affecting both the reactivity and the stereochemical course of the addition.

Table 1: Factors Influencing Stereoselectivity in Michael Additions to Nitroalkenes

| Factor | Description | Potential Impact on this compound |

|---|---|---|

| Chiral Catalyst | Creates a chiral environment, directing the approach of the nucleophile. | A well-chosen catalyst could afford high enantioselectivity. |

| Nucleophile | The structure of the enamine or other nucleophile affects transition state geometry. | The bulk and electronics of the nucleophile would be critical. |

| Solvent | Can influence catalyst conformation and the stability of charged intermediates. | Polar aprotic solvents are commonly used. |

| Additives | Acidic or basic co-catalysts can enhance reactivity and selectivity. nih.gov | May be necessary to facilitate catalyst turnover. |

| Substituents | Groups on the nitroalkene can exert steric and electronic effects. | The methoxy and methylamino groups would play a significant role. |

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions are powerful methods for the construction of five-membered rings. In these reactions, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile).

Role as a Dipolarophile in Cycloadditions

Due to its electron-deficient double bond, this compound is an excellent candidate to act as a dipolarophile. It can react with various 1,3-dipoles, such as nitrones, azides, and nitrile oxides, to yield five-membered heterocyclic rings. The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole in normal-electron-demand cycloadditions.

Studies on related 1-halo-1-nitroethenes have shown that they readily participate in [3+2] cycloadditions with nitrones to form substituted isoxazolidines. google.comfufaton.com These reactions often proceed under mild conditions, highlighting the high reactivity of the nitro-substituted double bond. google.com It is expected that this compound would exhibit similar or even enhanced reactivity as a dipolarophile due to the electronic nature of its substituents.

Regioselectivity and Stereoselectivity in Cycloaddition Pathways

The regioselectivity of [3+2] cycloadditions involving unsymmetrical dipolarophiles like this compound is a key consideration. The reaction can theoretically lead to two different regioisomers, depending on the orientation of the dipole relative to the dipolarophile. This outcome is governed by both electronic and steric factors, and can be analyzed using computational methods like Molecular Electron Density Theory (MEDT). nih.govresearchgate.net

For nitroalkenes, the regioselectivity is often controlled by the strong polarization induced by the nitro group. In reactions with nitrones, for example, the oxygen atom of the nitrone typically adds to the β-carbon (C2) of the nitroalkene, which bears the most positive charge.

Stereoselectivity is also crucial, as multiple new stereocenters can be formed. The reaction can proceed through endo or exo transition states, leading to different diastereomers. Experimental studies on similar systems have reported high stereoselectivity, often favoring a single product. google.comfufaton.com For instance, the reaction between a nitrone and trans-1-chloro-2-nitroethylene shows high endo stereoselectivity. nih.govresearchgate.net The specific stereochemical outcome for this compound would depend on the interplay between the substituents on both the dipole and the dipolarophile.

Substitution Reactions

Nucleophilic Vinylic Substitution Pathways

Nucleophilic vinylic substitution (NVS) is a reaction in which a nucleophile replaces a leaving group on a vinylic carbon. This process is generally more difficult than nucleophilic aliphatic substitution due to the higher electron density of the double bond and the strength of the C(sp²)-leaving group bond. However, NVS is greatly facilitated by the presence of strong electron-withdrawing groups, such as the nitro group in this compound.

The most common mechanism for NVS on electron-deficient alkenes is the addition-elimination pathway. This two-step process involves:

Addition: The nucleophile attacks the electron-poor β-carbon (C2), breaking the π-bond and forming a resonance-stabilized carbanionic intermediate (a nitronate anion).

Elimination: The leaving group, located on the α-carbon (C1), is subsequently expelled, and the double bond is reformed.

In the case of this compound, both the methoxy and methylamino groups are potential leaving groups. The reaction with a given nucleophile could potentially lead to a mixture of products, depending on which group is eliminated. The relative leaving group ability would be a determining factor, with the methoxy group generally being a better leaving group than the methylamino group under neutral or acidic conditions. Theoretical studies on related systems have explored the energetics of these addition and elimination steps.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

| trans-1-chloro-2-nitroethylene |

Role of the Methylthio Group as a Leaving Group in Analogues

While specific studies on this compound are limited, the reactivity of analogous compounds, particularly N-methyl-1-(methylthio)-2-nitroethenamine, provides significant insight. In these systems, the methylthio (-SCH₃) group serves as an effective leaving group in nucleophilic substitution reactions. rsc.org The electronic nature of N-methyl-1-(methylthio)-2-nitroethenamine features a polarized push-pull alkene system. The potent electron-withdrawing nitro group renders the C2 position electrophilic (a good Michael acceptor), while the methylthio and secondary amine groups act as electron donors. rsc.org This polarization facilitates the displacement of the methylthio group by various nucleophiles.

The reaction of 1,1-bis(methylthio)-2-nitroethylene (B140038) with amines, such as methylamine (B109427), leads to the formation of N-methyl-1-(methylthio)-2-nitroethenamine through the displacement of one of the methylthio groups. rsc.org This transformation highlights the facility with which the methylthio group can be substituted. In subsequent reactions, the remaining methylthio group in N-methyl-1-(methylthio)-2-nitroethenamine can also be displaced, demonstrating its continued role as a leaving group in the synthesis of various heterocyclic compounds. rsc.org The efficiency of these substitution reactions is often high, with yields ranging from 65-85% under conventional heating.

Table 1: Nucleophilic Substitution of 1,1-bis(methylthio)-2-nitroethylene with Various Amines

| Nucleophile | Reaction Time (h) | Yield (%) |

| Methylamine | 4 | 85 |

| Benzylamine | 6 | 78 |

| L-Valine methyl ester | 8 | 65 |

This data for an analogous compound illustrates the facility of methylthio group displacement.

Functional Group Interconversions and Derivatization

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly expanding the synthetic utility of the parent molecule. nih.gov A primary transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, with common methods including catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl). youtube.com The resulting amine is a valuable synthetic intermediate for the formation of a wide array of other functional groups. youtube.com

In the context of nitroalkenes, the nitro group activates the double bond for Michael additions. Following such additions, the nitro group can be considered a synthetic equivalent of an amino group after reduction. researchgate.net The nitro group can also participate in cycloaddition reactions and can be converted to other functionalities such as ketones or oximes through reactions like the Nef reaction. nih.gov

Chemical Modifications at the Methoxy and Methylamino Centers

Specific studies detailing the chemical modifications at the methoxy and methylamino centers of this compound are not extensively documented in the reviewed literature. However, based on general organic principles, the nitrogen of the methylamino group would be expected to exhibit nucleophilic character, allowing for reactions such as acylation or alkylation, provided that competing reactions at other sites can be controlled. The methoxy group is generally a less reactive site for modification under typical conditions.

Reaction Mechanisms and Intermediate Characterization

Identification of Key Intermediates

The reactions of push-pull alkenes like this compound and its analogues are proposed to proceed through various reactive intermediates. In nucleophilic vinylic substitution reactions, a common mechanism involves the initial attack of a nucleophile on the electrophilic carbon of the double bond to form a tetrahedral intermediate. d-nb.info For nitro-activated alkenes, this intermediate is often a resonance-stabilized carbanion (a Meisenheimer-like adduct). organic-chemistry.org

In the context of reactions involving N-methyl-1-(methylthio)-2-nitroethenamine, multicomponent reactions have been proposed to proceed through various intermediates. For instance, in a reaction with aromatic amines and phenylglyoxal (B86788) monohydrate, an initial imine formation is followed by a Mannich-type reaction to generate an intermediate which then undergoes intramolecular cyclization. rsc.org Spectroscopic techniques such as UV-vis, electron paramagnetic resonance (EPR), and mass spectrometry are powerful tools for the detection and characterization of such transient intermediates. osti.govnih.gov Computational studies using Density Functional Theory (DFT) can also provide valuable insights into the structures and stabilities of these intermediates. researchgate.net

Elucidation of Rate-Determining Steps

The elucidation of the rate-determining step in reactions of substituted nitroethylenes is crucial for understanding their reactivity. For nucleophilic vinylic substitution reactions, the mechanism can proceed through a two-step addition-elimination pathway. In this pathway, either the initial nucleophilic addition to form the intermediate or the subsequent elimination of the leaving group can be the rate-determining step. mdpi.com

Kinetic studies of nucleophilic substitution on activated alkenes often reveal a second-order rate law, where the rate depends on the concentrations of both the substrate and the nucleophile. osti.gov This is consistent with a bimolecular process where the nucleophilic attack is the rate-limiting step. However, the specific rate-determining step can be influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. researchgate.net For some systems, computational studies have suggested that the addition of the nucleophile to the electron-deficient aromatic ring is the rate-limiting step. d-nb.info

Synthetic Utility As a Chemical Building Block

Precursor in Complex Molecule Synthesis

1-Methoxy-1-methylamino-2-nitroethylene serves as a key intermediate in the synthesis of a wide array of complex organic molecules, particularly those containing nitrogen. Its polarized double bond, influenced by the electron-donating methylamino group and the electron-withdrawing nitro group, allows it to participate in various bond-forming reactions.

The construction of heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. This compound and its analogs are pivotal in the synthesis of diverse heterocyclic systems.

This compound is itself a nitroenamine, a class of compounds that are highly useful in organic synthesis. A common synthetic route to this compound involves the treatment of its methylthio analog, 1-methylamino-1-methylthio-2-nitroethylene, with a catalyst in methanol (B129727). rsc.orggoogle.com This reaction proceeds by the substitution of the methylthio group with a methoxy (B1213986) group, demonstrating the potential to generate various nitroenamine derivatives by reacting the precursor with different nucleophiles. The general reactivity of nitroenamines allows for the synthesis of a broad spectrum of derivatives through substitution of the leaving group. nih.gov

| Precursor | Reagent | Product | Catalyst | Reference |

| 1-Methylamino-1-methylthio-2-nitroethylene | Methanol | This compound | Sodium methoxide (B1231860), sodium ethoxide, sodium hydroxide (B78521), potassium hydroxide, or potassium tert-butoxide | rsc.orggoogle.com |

The push-pull nature of the double bond in this compound makes it an excellent candidate for annulation and cyclization reactions, leading to the formation of fused heterocyclic ring systems. Analogs such as N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) have been shown to undergo reactions with various reagents to form bicyclic and tricyclic heterocycles, which are prevalent in natural and synthetic drugs. nih.gov These reactions often proceed through a cascade of events, including Michael additions and subsequent intramolecular cyclizations. The versatility of nitroalkenes in such transformations is well-documented, highlighting their role in the synthesis of three- to five-membered O, N, and S-heterocycles. researchgate.net

Nitrogen-containing scaffolds are of significant interest due to their prevalence in biologically active molecules. This compound serves as a valuable intermediate for constructing these scaffolds. Its ability to introduce a nitrogen atom and a functionalized two-carbon unit makes it a key building block. The nitro group can be readily transformed into other functional groups, such as an amine via reduction, further expanding its synthetic utility. youtube.com The development of transition-metal-free strategies for the synthesis of nitrogen-containing heterocycles, such as isoindolin-1-imines and isoquinolinium salts, from readily available starting materials underscores the importance of versatile building blocks in this area. rsc.org

Utility in Heterocyclic Compound Synthesis

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are a powerful tool in modern organic synthesis. organic-chemistry.orgfrontiersin.org The diverse reactivity of nitroenamines, such as this compound, makes them ideal components in MCRs. These compounds can act as both a Michael donor and acceptor, and possess a good leaving group. rsc.org

For instance, the analog NMSM participates in a pseudo three-component reaction with an aromatic aldehyde and a catalytic amount of 2-aminopyridine (B139424) to generate highly functionalized 1,4-dihydropyridines. rsc.org This reaction provides an alternative to the classical Hantzsch synthesis and allows for the creation of a diverse library of compounds with potential medicinal applications. rsc.org The versatility of MCRs in generating complex molecular architectures in a single step, often with high atom economy and selectivity, has led to their extensive use in drug discovery and the synthesis of fine chemicals. encyclopedia.pub

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug candidates. nih.govrsc.orgcam.ac.uk The strategy relies on the use of versatile building blocks that can be elaborated through various reaction pathways to create a wide range of molecular scaffolds.

This compound, with its multiple functional groups and reactive sites, is an excellent starting point for DOS. By systematically varying the reaction partners and conditions, a multitude of structurally diverse compounds can be generated from this single precursor. For example, the amino group can be acylated or alkylated, the double bond can participate in cycloaddition reactions, and the nitro group can be reduced or transformed into other functionalities. This approach allows for the rapid exploration of chemical space and the generation of libraries of compounds with diverse biological activities. rsc.orgwiley-vch.de The development of metal-free, diversity-oriented reaction paradigms highlights the ongoing innovation in this field, enabling the rapid synthesis of important nitrogen-containing heterocycles. nih.gov

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Prediction of Reactivity and Selectivity

The reactivity and selectivity of 1-Methoxy-1-methylamino-2-nitroethylene are governed by the electronic and steric effects of its substituent groups: the methoxy (B1213986), methylamino, and nitro groups, all attached to a carbon-carbon double bond. These groups modulate the electron density distribution within the molecule, particularly at the frontier molecular orbitals (FMOs), which are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are key determinants of a molecule's reactivity. wikipedia.orgyoutube.com

Theoretical methods, such as Density Functional Theory (DFT), provide a robust framework for calculating these molecular properties. For a molecule like this compound, DFT calculations can elucidate the interplay of the electron-donating methylamino and methoxy groups with the electron-withdrawing nitro group. This push-pull electronic character is expected to create a highly polarized π-system, significantly influencing the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

A hypothetical FMO analysis of this compound would likely reveal a high-energy HOMO, primarily localized on the electron-rich enamine moiety (the nitrogen atom of the methylamino group and the adjacent carbon of the double bond). Conversely, the LUMO is expected to be of low energy and predominantly located on the nitro-substituted carbon of the double bond and the nitro group itself. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

The interaction of these frontier orbitals with the orbitals of a reacting partner dictates the course of a chemical reaction. wikipedia.org For instance, in reactions with electrophiles, the HOMO of this compound would be the primary site of attack. In contrast, reactions with nucleophiles would target the LUMO.

Illustrative Reactivity Descriptors

To quantify the predicted reactivity, several conceptual DFT descriptors can be calculated. While specific values for this compound are not available, the following table illustrates the kind of data that would be generated from such a study.

| Descriptor | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | High | Susceptible to electrophilic attack |

| LUMO Energy | Low | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Small | High reactivity |

| Global Hardness | Low | Soft molecule, high reactivity |

| Global Electrophilicity Index | High | Strong electrophilic character |

| Nucleophilicity Index | High | Strong nucleophilic character at specific sites |

This table is for illustrative purposes only, as specific computational data for this compound is not publicly available.

Prediction of Regioselectivity

The regioselectivity of reactions involving this compound can also be predicted using computational methods. For example, in an electrophilic addition reaction, the electrophile would be expected to attack the carbon atom with the highest HOMO coefficient. Based on the electronic effects of the substituents, this is predicted to be the carbon atom adjacent to the methylamino group.

Similarly, in a nucleophilic attack, the nucleophile would target the atom with the largest LUMO coefficient, which is anticipated to be the carbon atom bearing the nitro group. The analysis of local reactivity descriptors, such as the Fukui functions, would provide a more quantitative prediction of the most reactive sites within the molecule.

Case Study: Cycloaddition Reactions

In the context of cycloaddition reactions, such as a [3+2] cycloaddition, the regioselectivity is determined by the FMO interactions between the dipole (e.g., an azide (B81097) or a nitrone) and the dipolarophile (this compound). The relative energies of the HOMO and LUMO of the reacting species would determine whether the reaction is under HOMO(dipole)-LUMO(dipolarophile) or LUMO(dipole)-HOMO(dipolarophile) control. The regioselectivity would then be predicted by the orbital coefficients of the interacting FMOs. Studies on similar nitroethene systems have successfully used molecular electron density theory to predict the regio- and stereoselectivity of such reactions. rsc.org

Research on Derivatives and Analogues of 1 Methoxy 1 Methylamino 2 Nitroethylene

Nitroenamines as a Class of Reactive Intermediates

Nitroenamines, such as 1-methoxy-1-methylamino-2-nitroethylene, are characterized by a nitrogen atom (part of the enamine) and a nitro group (a strong electron-withdrawing group) conjugated through a carbon-carbon double bond. This electronic push-pull system defines their role as highly versatile and reactive intermediates in synthesis. The reactant N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), an analogue of the subject compound, possesses multiple active sites: the nitroethylene (B32686) structure acts as a potent Michael acceptor, while the methylthio group serves as an effective leaving group and an electron donor. nih.gov This dual character allows for a wide range of chemical transformations.

The reactivity of nitroenamine systems is a direct consequence of their electronic and steric properties. The strong electron-withdrawing nature of the nitro group polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. nih.gov Conversely, the amino group donates electron density into the double bond, modulating its reactivity. Theoretical studies on the related compound 1-dimethylamino-2-nitroethylene (B45285) (DMANE) show that the presence of both amino and nitro groups has counterbalancing effects on the reaction rates with atmospheric radicals like OH. researchgate.net

| Structural Feature | Influence on Reactivity | Example/Consequence | Source |

|---|---|---|---|

| Nitro Group (-NO₂) | Strong electron-withdrawing group; activates the double bond for nucleophilic attack (Michael acceptor). | Makes the β-carbon highly electrophilic. | nih.gov |

| Amino Group (-NR₂) | Electron-donating group; modulates the electrophilicity of the double bond. | Creates a "push-pull" system, influencing reaction pathways and stability. | researchgate.net |

| Alkoxy/Thioalkoxy Group (-OR, -SR) | Acts as a good leaving group in substitution reactions. | The methylthio group in NMSM is a leaving group, facilitating the synthesis of heterocyclic compounds. | nih.gov |

| Substituents on Nitrogen | Steric bulk can hinder or direct reactions, affecting stereoselectivity. | Large substituents on the nitrogen of a chiral amine can effectively shield one face of the enamine, leading to high enantioselectivity. | nih.govacs.org |

A variety of synthetic methods have been developed to access variously substituted nitroenamines, reflecting their utility as synthetic building blocks. These strategies often involve the reaction of precursors bearing either the nitro functionality or the enamine moiety.

One prominent strategy involves building the nitroenamine from simple starting materials. For example, the related compound 1-methylamino-1-methylthio-2-nitroethylene can be synthesized in a "one-pot" process. google.com This method starts with nitromethane, carbon disulfide, and potassium hydroxide (B78521) to form an intermediate which is then reacted with monomethylamine and subsequently methylated to yield the final product. google.com This approach is noted for reducing the use of chemical solvents and improving yield compared to older methods. google.com Another approach involves the reaction of 1,1-bis(methylthio)-2-nitroethene with various diamines to afford cyclic nitro-ene-1,1-diamines. researchgate.net Additionally, nitroenamines can be prepared through reactions with thiocyanate (B1210189) ions, proceeding through an iodine-containing intermediary to form thiocyanate-substituted push-pull alkenes. researchgate.net

| Strategy | Description | Key Reactants | Source |

|---|---|---|---|

| "One-Pot" Synthesis | A sequential reaction in a single reactor, improving efficiency and reducing waste. | Nitromethane, Carbon Disulfide, Monomethylamine, Dimethyl Sulfate | google.com |

| Substitution on Nitroketene Dithioacetals | Reaction of compounds like 1,1-bis(methylthio)-2-nitroethene with amines. | 1,1-bis(methylthio)-2-nitroethene, Diamines | researchgate.net |

| Nitration Reactions | Introduction of a nitro group onto a pre-existing molecule, often followed by other modifications. | Nitric Acid, Sulfuric Acid | chemmethod.com |

| From Iodine Intermediates | Formation of a thiocyanate-substituted push-pull alkene from an iodine-containing intermediate. | Iodine-containing alkene, Thiocyanate ion | researchgate.net |

Comparison with Related Nitroalkenes and Enamines

The reactivity of this compound is best understood by comparing it to its constituent functional parts: nitroalkenes and enamines. While nitroalkenes are powerful electrophiles and enamines are effective nucleophiles, nitroenamines possess qualities of both, leading to unique mechanistic pathways.

Substituents play a critical role in defining the reactivity and selectivity of these compounds. In simple enamines, the nature of the amine dictates nucleophilicity. In reactions between aldehyde enamines and nitroalkenes, the steric bulk of substituents on the enamine's pyrrolidine (B122466) ring is a key factor for enantioselectivity; larger substituents are more effective at directing the approach of the nitroalkene. nih.govacs.org

For nitroalkenes, substituents on the double bond or the aromatic ring (in nitrostyrenes) influence the electrophilicity of the Michael acceptor. nih.govorganic-chemistry.org In nitroenamines, the balance is more delicate. The electron-donating amino group and the electron-withdrawing nitro group work in concert. Altering the alkyl groups on the nitrogen or replacing the methoxy (B1213986) group with other functionalities would fine-tune this electronic balance, thereby controlling the compound's reactivity in cycloadditions, Michael additions, or substitution reactions.

While both enamines and nitroenamines can participate in Michael-type additions, their mechanisms can diverge significantly. A key difference in the reactivity of enamines versus vinyl ethers (an analogue for the methoxy-substituted part) towards nitroalkenes lies in the stability of the intermediate. nih.gov Density functional theory (DFT) studies show that for enamines, a conjugate zwitterionic adduct is a stabilized intermediate, which is not the case for vinyl ethers. nih.gov This intermediate is pivotal and can lead to various final products depending on the reaction conditions. nih.gov

Reactions of enamines with nitroalkenes can proceed through formal [2+2] cycloadditions to form cyclobutane (B1203170) intermediates, which may then undergo ring-opening. nih.govacs.org The stability and fate of these cyclobutane intermediates depend on factors like solvent polarity and temperature. nih.govacs.org In contrast, the reaction of amines with nitrostyrenes can proceed through a distinct retro-aza-Henry-type process, particularly in protic solvents that mediate the mechanism. nih.govorganic-chemistry.orgresearchgate.net This pathway involves the elimination of a nitroalkane to form an imine, a route not typically observed in standard enamine chemistry. nih.govorganic-chemistry.org The push-pull nature of nitroenamines allows them to act as synthons for heterocycles in reactions that are mechanistically distinct from the simple combination of a separate enamine and nitroalkene.

| Reaction Type | Enamine + Nitroalkene | Nitroenamine | Source |

|---|---|---|---|

| Key Intermediate | Formation of a stabilized zwitterionic intermediate is common. Can also form cyclobutane intermediates. | The intramolecular push-pull nature often leads directly to cycloaddition or substitution products without stable external intermediates. | nih.gov |

| Common Pathways | Michael Addition, [2+2] Cycloaddition, Aldol-type reactions. | Heterocyclization, Nucleophilic Vinylic Substitution, Diels-Alder reactions. | nih.govnih.govacs.org |

| Unique Mechanisms | Can undergo a retro-aza-Henry-type process when primary/secondary amines react with nitroalkenes. | Can undergo catalyst-promoted 6π-electrocyclization after an initial reaction. | nih.govorganic-chemistry.orgresearchgate.net |

Development of Chiral Analogues for Asymmetric Synthesis

A significant area of modern organic chemistry is the development of chiral molecules for asymmetric synthesis, which is crucial for the pharmaceutical industry. Chiral analogues of nitroenamines can be designed to control the stereochemistry of reactions. This is typically achieved by incorporating a source of chirality into the molecule or using a chiral catalyst.

One of the most successful strategies involves the use of chiral secondary amines, such as prolinol derivatives (e.g., Jørgensen–Hayashi catalyst), to form a chiral enamine in situ from an aldehyde or ketone. nih.govacs.orgresearchgate.net This transient chiral enamine then reacts with an electrophile like a nitroalkene, with the chiral catalyst directing the stereochemical outcome to produce a highly enantiomerically enriched product. nih.govacs.org The larger the substituent on the chiral amine catalyst, the higher the probability that the reaction occurs on the less hindered face of the enamine, resulting in greater enantioselectivity. nih.govacs.org

Another approach is to build chirality directly into the nitroenamine precursor. Chiral nitrones have been synthesized from α-amino acids or through the asymmetric addition of β-ketosulfones to nitroalkenes, followed by reductive cyclization. researchgate.netnih.gov These chiral building blocks can then be used in subsequent transformations. For instance, chiral nitrones derived from L-phenylalanine and L-valine react with acrylates to yield diastereomeric isoxazolidines. researchgate.net The synthesis of chiral analogues of this compound could thus be envisioned by replacing the achiral methylamino group with a chiral amine derived from the chiral pool, such as an amino acid derivative, or by employing a chiral catalyst to guide its reactions.

Future Research Directions and Emerging Opportunities

Exploration of New Catalytic Systems for Transformations

The development of novel and more efficient catalytic systems is a cornerstone of modern organic synthesis. For 1-Methoxy-1-methylamino-2-nitroethylene, future research is expected to venture beyond traditional catalysis, exploring new frontiers to unlock unprecedented transformations.

Organocatalysis: The field of asymmetric organocatalysis offers immense potential for the enantioselective functionalization of nitroenamines. wikipedia.orgkaust.edu.sanih.govresearchgate.net Future work could focus on developing chiral organocatalysts, such as those based on primary amines (e.g., cinchona alkaloids) or thioureas, to catalyze asymmetric Michael additions or other transformations on the nitroalkene moiety of this compound. wikipedia.orgmdpi.com A recently developed universal organocatalyst for the enantioselective reduction of nitroalkenes highlights the potential for creating highly general and selective catalysts. nih.govnih.govwiley-vch.demdpi.com

Photocatalysis and Biocatalysis: The use of visible-light photoredox catalysis opens up new avenues for radical-mediated reactions that are often difficult to achieve through traditional thermal methods. researchgate.net Research into photocatalytic systems could enable novel C-H functionalization or cross-coupling reactions involving this compound. Furthermore, biocatalysis, utilizing enzymes, presents an environmentally benign approach to achieve high selectivity under mild conditions. youtube.comnih.gov The exploration of enzymes like transaminases or engineered biocatalysts could lead to highly specific and sustainable transformations of this nitroenamine. youtube.com

Single-Atom and Nanocatalysis: The emergence of single-atom catalysts (SACs) and nanocatalysis offers exciting prospects for enhancing the reactivity and selectivity of reactions involving nitro compounds. nih.govmdpi.com Future investigations could explore the use of SACs, where individual metal atoms are dispersed on a support, to catalyze hydrogenations or other transformations of this compound with exceptional efficiency and atom economy. mdpi.com

A summary of potential new catalytic systems is presented in the table below.

| Catalytic System | Potential Transformation | Anticipated Advantages |

|---|---|---|

| Chiral Organocatalysts | Asymmetric Michael Additions, Cycloadditions | High enantioselectivity, metal-free conditions |

| Photoredox Catalysis | Radical-mediated C-H functionalization, Cross-coupling | Mild reaction conditions, novel reactivity |

| Biocatalysis (Enzymes) | Selective reductions, functional group interconversions | High chemo-, regio-, and stereoselectivity, green chemistry |

| Single-Atom Catalysts (SACs) | Hydrogenation, Oxidation | Maximum atom efficiency, high activity and selectivity |

| Nanocatalysis | Various transformations with enhanced reactivity | High surface area, tunable properties nih.gov |

Development of Advanced Synthetic Methodologies

Building upon new catalytic systems, the development of advanced synthetic methodologies will be crucial for expanding the synthetic utility of this compound.

C-H Activation: Direct C-H activation is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, offering a more atom- and step-economical approach to molecular synthesis. rsc.orgnih.govyoutube.comyoutube.comyoutube.comnih.gov Future research could focus on developing methods for the regioselective C-H functionalization of the methyl groups or other positions of the this compound backbone. This could involve transition-metal catalysis or the aforementioned photocatalytic approaches. rsc.orgyoutube.com

Supramolecular Catalysis: The use of supramolecular assemblies to control reactivity and selectivity is a rapidly developing area. wikipedia.orgnih.govwiley-vch.de By encapsulating or positioning this compound within a supramolecular host, it may be possible to influence its reactivity in novel ways, for instance, by pre-organizing it for a specific reaction or by stabilizing a particular transition state. nih.govwiley-vch.de

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to the rational design of new reactions and the optimization of existing ones. For this compound, a combination of advanced spectroscopic and computational techniques will be instrumental in elucidating the intricate details of its transformations.

In-situ Spectroscopy: Techniques such as in-situ FTIR and NMR spectroscopy can provide real-time information about the species present in a reaction mixture, allowing for the identification of transient intermediates and the elucidation of reaction pathways. This is particularly valuable in flow chemistry setups where reactions can be monitored as they occur.

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. uhmreactiondynamics.orgresearchgate.net Future computational studies on this compound could investigate the transition states of its various reactions, predict the regioselectivity and stereoselectivity of new transformations, and provide insights into the role of catalysts. For instance, DFT studies could be employed to understand the decomposition pathways of related nitroenamines like 1,1-diamino-2,2-dinitroethene (FOX-7), providing valuable data for handling and reaction design. kaust.edu.sauhmreactiondynamics.orgrsc.orgresearchgate.netresearchgate.netacs.org

Expansion of Synthetic Applications in Chemical Synthesis

While this compound is a known precursor in pharmaceutical synthesis, its full potential as a versatile building block is yet to be realized.

Heterocyclic Synthesis: Nitroenamines are valuable precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.netmdpi.comnih.govyoutube.comsemanticscholar.org Future research is expected to expand the use of this compound in the construction of novel and complex heterocyclic scaffolds with potential biological activity. This could involve its participation in multicomponent reactions or cascade reactions to rapidly build molecular complexity. mdpi.com

Medicinal Chemistry: The inherent functionality of this compound makes it an attractive starting point for the synthesis of new drug candidates. Its "push-pull" electronic nature can be exploited to tune the properties of target molecules. Future work could involve the systematic exploration of its derivatives in medicinal chemistry programs.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms offers a paradigm shift in how chemical synthesis is performed, enabling faster, safer, and more efficient processes. rsc.orgyoutube.comgoogle.comnih.govnih.govresearchgate.netyoutube.comyoutube.com

Continuous Flow Synthesis: The synthesis of nitro compounds can be hazardous due to their exothermic nature. google.com Flow chemistry provides superior heat and mass transfer, allowing for safer and more controlled reactions. google.comyoutube.com Future research will likely focus on developing robust and scalable flow processes for the synthesis and subsequent transformations of this compound. This is particularly relevant given its role as an intermediate in the production of high-volume pharmaceuticals. A patent already exists for a batch synthesis method aiming for industrial scale, and transitioning this to a continuous process would be a logical next step. google.com

Automated Synthesis and High-Throughput Screening: Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery and optimization of new reactions and catalysts. nih.govnih.gov Such systems could be employed to rapidly screen a wide range of catalysts and reaction conditions for the functionalization of this compound.

Artificial Intelligence and Machine Learning: AI and machine learning are emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions. mdpi.comnih.govyoutube.commdpi.comnih.govarxiv.org By training algorithms on existing reaction data, it may become possible to predict the optimal conditions for new transformations of this compound, significantly reducing the experimental effort required for process development. mdpi.comnih.govyoutube.com

The potential impact of these integrated technologies is summarized in the table below.

| Technology | Application to this compound | Key Benefits |

|---|---|---|

| Flow Chemistry | Safer synthesis and transformations | Improved heat and mass transfer, enhanced safety, scalability rsc.orggoogle.com |

| Automated Synthesis | Rapid library synthesis of derivatives | Increased throughput, reproducibility nih.govnih.gov |

| High-Throughput Screening | Discovery of new catalysts and reactions | Accelerated discovery cycle nih.gov |

| AI and Machine Learning | Prediction and optimization of reaction conditions | Reduced experimental workload, data-driven optimization nih.govyoutube.commdpi.comnih.gov |

Q & A

Q. What are the methodological considerations for synthesizing 1-Methoxy-1-methylamino-2-nitroethylene?

Synthesis typically involves nitration and methoxylation reactions. Key steps include:

- Reagent Selection : Use nitroethylene precursors and methylamine derivatives under controlled pH to avoid side reactions.

- Temperature Control : Maintain sub-ambient temperatures (0–5°C) during nitration to prevent decomposition .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol for high-purity yields.

- Validation : Confirm product identity via CAS registry cross-referencing (CAS 2253-73-8) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to verify methoxy (−OCH), methylamino (−NHCH), and nitro (−NO) groups. Compare coupling constants with similar nitroethylene derivatives .

- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98% recommended for experimental reproducibility).

- Melting Point Analysis : Compare observed values with literature data to detect impurities .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential nitro group toxicity .

- Storage : Store in amber glass containers at −20°C under inert gas (argon) to prevent photodegradation and oxidation .

- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., sodium sulfite) before disposal .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved during structural elucidation?

Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at −40°C to 60°C .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-31G* basis set) .

- Crystallographic Analysis : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for structurally similar nitroethylene derivatives .

Q. What mechanistic insights explain the reactivity of the nitroethylene moiety in this compound?

The electron-withdrawing nitro group enhances electrophilicity at the β-carbon, enabling:

- Nucleophilic Attack : Methylamine reacts via Michael addition, confirmed by monitoring reaction kinetics under varying pH (optimum: pH 7–9) .

- Redox Activity : Cyclic voltammetry reveals reduction potentials (−0.5 to −0.7 V vs. Ag/AgCl), suggesting applicability in electrochemical studies .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reaction rates compared to non-polar media .

Q. How can computational modeling predict the compound’s electronic properties?

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using Gaussian09 to assess charge-transfer potential. For example, HOMO localization on the nitro group indicates electrophilic reactivity .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich (nitro oxygen) and electron-deficient (β-carbon) regions to guide synthetic modifications .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in synthetic yields?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, reagent ratios). For example, a central composite design can identify optimal nitration conditions .

- Error Analysis : Report confidence intervals (95% CI) for yields and characterize outliers via Grubbs’ test .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Batch Consistency : Validate each synthesis batch via HPLC and -NMR.

- Positive Controls : Include reference compounds (e.g., nitroethylene-based inhibitors) to calibrate assay sensitivity .

- Open Data Practices : Share raw spectral data and crystallographic files (CIF format) in public repositories to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.